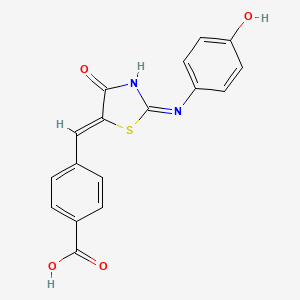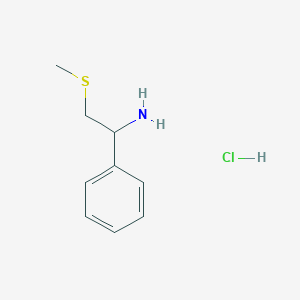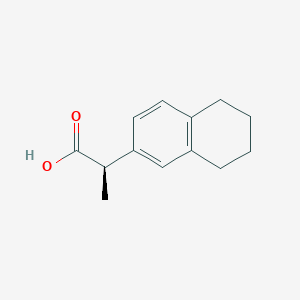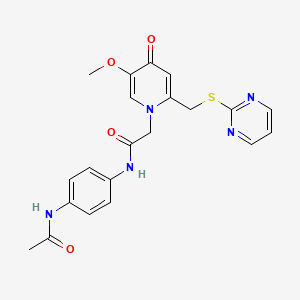
Methyl 2-(4-bromo-2-methylphenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(4-bromo-2-methylphenyl)acetate” is a chemical compound with the CAS Number: 958646-47-4 . It has a molecular weight of 243.1 g/mol . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . The compound has a total of 13 heavy atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 243.10 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 3 rotatable bonds .Applications De Recherche Scientifique
Crystal Structure Analysis
One study focuses on the crystal structure of a related compound, demonstrating its relevance in understanding molecular interactions and the formation of isomeric products. This type of research is fundamental in materials science and drug design, where the arrangement of atoms within a molecule can significantly affect its properties and efficacy (S. Lee, J. Ryu, & Junseong Lee, 2017).
Synthesis and Biological Activity
Another study explores the synthesis and reactions of compounds as potential antihypertensive α-blocking agents, showcasing the importance of chemical synthesis in developing new therapeutic agents. Such research is vital in pharmaceutical sciences for creating compounds with specific biological activities (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).
Chiral Methyl Groups
The preparation and detection of chiral methyl groups in compounds highlight the significance of stereochemistry in organic synthesis and drug development. This research is crucial for synthesizing enantiomerically pure substances, which can have different biological effects (J. Lüthy, J. Rétey, & D. Arigoni, 1969).
Antiprotozoal Agents
Research into novel compounds with antiprotozoal activity indicates the role of chemical synthesis in combating infectious diseases. This type of study is essential for discovering new treatments for protozoan infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004).
Suzuki Coupling Reactions
A study on palladium catalysts for Suzuki coupling reactions underscores the importance of catalysis in organic synthesis. Such methodologies enable the formation of carbon-carbon bonds efficiently, which is fundamental in the synthesis of complex organic molecules (J. Wolfe, R. Singer, Bryant H. Yang, & S. Buchwald, 1999).
Spectroscopic Features and Crystal Structure
Investigations into the synthesis, crystal structure, and spectroscopic features of certain acetates provide insight into the physical and chemical properties of these compounds, essential for material science and pharmaceutical applications (Mavişe Yaman et al., 2019).
Safety and Hazards
The safety information for “Methyl 2-(4-bromo-2-methylphenyl)acetate” indicates that it has GHS07 pictograms and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-(4-bromo-2-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAIXVMXMXFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958646-47-4 | |
| Record name | methyl 2-(4-bromo-2-methylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)





![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)
![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

